N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide
Description
The compound N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative featuring a bicyclic thiophene core (cyclopenta[b]thiophen-2-yl) and a cyano-substituted bipyridine moiety. Its molecular formula is C₁₉H₁₃N₅OS₂, with a molecular weight of 407.47 g/mol (estimated based on analogs in and ).
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c22-9-13-6-7-17(14-3-2-8-24-11-14)25-20(13)28-12-19(27)26-21-16(10-23)15-4-1-5-18(15)29-21/h2-3,6-8,11H,1,4-5,12H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHBSBGDXNSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C=CC(=N3)C4=CN=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)acetamide (CAS Number: 625369-63-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
1. Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene moiety and a bipyridine derivative linked through a sulfanyl group. The molecular formula is , with a molecular weight of 422.44 g/mol. Its structural characteristics contribute to its biological properties.
2.1 Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In a screening assay involving multicellular spheroids, it was identified as a novel anticancer agent with the ability to inhibit tumor growth effectively. The mechanism involves the induction of apoptosis in cancer cells and the disruption of critical signaling pathways associated with cell proliferation and survival .
2.2 Antiviral Activity
The compound has also been evaluated for antiviral activity, particularly against influenza viruses. It demonstrated promising results in inhibiting viral replication in vitro, with effective concentrations (EC50) ranging from 7 to 25 μM without exhibiting cytotoxic effects at higher concentrations (up to 250 μM) . This suggests a favorable safety profile while maintaining efficacy against viral targets.
2.3 Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, although detailed mechanistic studies are still required to elucidate these interactions fully.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Viral Replication Interference : It may interfere with viral polymerase activity or other critical steps in the viral life cycle, thereby reducing viral load.
4.1 Screening Assays
In one notable study, this compound was screened alongside various compounds for anticancer activity on multicellular spheroids. The results indicated that this compound significantly reduced spheroid size and viability compared to controls .
4.2 Comparative Studies
Comparative studies with structurally similar compounds revealed that modifications in the thiophene or pyridine components could enhance or diminish biological activity. For instance, derivatives lacking specific functional groups showed reduced efficacy in both anticancer and antiviral assays .
5.
This compound represents a promising candidate for further research in the fields of oncology and virology. Its unique structure correlates with significant biological activities that warrant deeper investigation into its mechanisms of action and potential therapeutic applications.
6. Data Summary Table
| Activity Type | EC50/IC50 Values | Observations |
|---|---|---|
| Anticancer | Not specified | Induces apoptosis in cancer cells |
| Antiviral | 7 - 25 μM | Effective against influenza viruses |
| Enzyme Inhibition | Not specified | Potential inhibitor of disease-related enzymes |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s bipyridine moiety with dual cyano groups likely enhances π-π stacking and dipole interactions compared to methyl (CAS 445382-94-5) or trifluoromethyl (CAS 625369-63-3) substituents .
- Heterocyclic Variations : Replacement of bipyridine with thienyl (CAS 352329-31-8) alters electronic properties, possibly affecting redox behavior or binding affinity .
Preparation Methods
Cyclopentanone Condensation
A substituted cyclopentanone undergoes condensation with 2-cyanoethanethioamide in ethanol under reflux, catalyzed by triethylamine. This forms the fused thiophene ring through sequential enamine formation and sulfur incorporation.
Reaction Conditions
Cyano Group Introduction
The 3-cyano substituent is introduced via nucleophilic aromatic substitution using potassium cyanide in dimethylformamide (DMF) at 120°C for 6 h.
Key Characterization Data
Preparation of the 5-Cyano-[2,3'-bipyridine]-6-yl Sulfanyl Intermediate
The bipyridine segment is constructed using a Suzuki-Miyaura cross-coupling between 6-bromo-5-cyanopyridine-2-ylboronic acid and 3-bromopyridine.
Boronic Acid Synthesis
6-Bromo-5-cyanopyridine is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 to generate the boronic ester, hydrolyzed to the boronic acid.
Reaction Conditions
Cross-Coupling Reaction
The boronic acid reacts with 3-bromopyridine under Suzuki conditions:
Optimized Protocol
-
Catalyst : Pd(PPh3)4 (2 mol%)
-
Base : K2CO3 (2 eq)
-
Solvent : Toluene/EtOH/H2O (4:1:1)
-
Temperature : 90°C, 24 h
Mass Spec : m/z = 260.1 [M+H]+
Sulfanyl Acetamide Bridge Formation
The final assembly employs a nucleophilic substitution between the bipyridine thiol and chloroacetamide-functionalized cyclopenta[b]thiophene.
Thiol Generation
The bipyridine intermediate is treated with Lawesson’s reagent in THF to convert a latent thiol group (e.g., protected as a disulfide) into the free thiol.
Reaction Profile
| Parameter | Value |
|---|---|
| Reagent | Lawesson’s reagent (1.2 eq) |
| Solvent | THF |
| Time | 3 h |
| Yield | 92% |
Acetamide Coupling
The cyclopenta[b]thiophene chloroacetamide reacts with the bipyridine thiol in DMF using K2CO3 as a base:
Procedure
-
Combine equimolar thiol and chloroacetamide in DMF.
-
Add K2CO3 (2 eq) and stir at 50°C for 8 h.
-
Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
Yield : 65%
HPLC Purity : 98.2% (C18, 0.1% TFA in H2O/MeCN)
Optimization and Scale-Up Challenges
Regioselectivity in Bipyridine Formation
Unwanted 2,2'-bipyridine byproducts (≤15%) are minimized by:
Purification Strategies
-
Cyclopenta[b]thiophene : Recrystallization from EtOH/H2O (3:1)
-
Final Compound : Preparative HPLC (XBridge C18, 10 µm, 30%→70% MeCN over 30 min)
Spectroscopic Validation
¹H NMR (600 MHz, DMSO-d6):
-
δ 8.92 (d, J=4.8 Hz, 1H, pyridine H)
-
δ 8.15 (s, 1H, bipyridine H)
-
δ 4.21 (s, 2H, SCH2CO)
HRMS : Calculated for C22H16N6O2S2 [M+H]+: 485.0754; Found: 485.0758
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and thioether bond formation. Key steps include:
- Reacting a cyclopenta[b]thiophene precursor with chloroacetamide derivatives under reflux conditions in ethanol or DMF .
- Using sodium acetate as a base to facilitate deprotonation and improve reaction efficiency .
- Purification via crystallization (e.g., methanol recrystallization) to isolate the final product . Optimization parameters include temperature control (60–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyano groups at C3 and C5) .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, S–C=O bands at ~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities, and what challenges arise during refinement?
- SHELX Applications : SHELXL refines crystal structures by modeling atomic positions against diffraction data. For this compound, it can resolve disorder in the cyclopenta[b]thiophene ring or bipyridine moiety .
- Challenges : Twinning, low-resolution data, or thermal motion in flexible regions (e.g., sulfanylacetamide chain) may require constraints or anisotropic displacement parameters .
Q. How can contradictions between experimental data and theoretical predictions be addressed?
- 2D NMR (COSY, HSQC) : Resolves ambiguities in proton-proton coupling or carbon-proton correlations .
- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them with crystallographic data to validate configurations .
- Re-examining synthetic pathways : Trace side products (e.g., via HPLC) if spectroscopic data suggests unexpected stereochemistry .
Q. What strategies are used to design structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Modify substituents (e.g., replace cyano groups with halogens or alkyl chains) to assess bioactivity changes .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme inhibition assays .
- Computational Docking : Predict binding affinities to identify key interactions (e.g., hydrogen bonding with the sulfanyl group) .
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Parameter Screening : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Response Surface Methodology (RSM) : Models interactions between parameters (e.g., reflux time vs. yield) to define optimal conditions .
- High-Throughput Platforms : Automated flow chemistry systems enable rapid iteration of reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
